REACTION_CXSMILES
|
S(=O)(=O)=O.[BrH:5].[CH3:6][C:7]1[C:8]([CH2:13][CH2:14][CH2:15][CH2:16][NH2:17])=[N:9][CH:10]=[CH:11][CH:12]=1.BrBr>FC(Cl)(F)C(Cl)(Cl)F>[Br:5][C:11]1[CH:12]=[C:7]([CH3:6])[C:8]([CH2:13][CH2:14][CH2:15][CH2:16][NH2:17])=[N:9][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
4-(3-methyl-2-pyridyl)butylamine hydrobromide
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
Br.CC=1C(=NC=CC1)CCCCN
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
FC(C(F)(Cl)Cl)(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(F)(Cl)Cl)(F)Cl
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for ca 16 hr
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
was removed by acetylation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)CCCCN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |